

# ML365: A Selective Inhibitor of the TASK-1 Potassium Channel

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## Compound of Interest

Compound Name: ML365

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A Comparative Guide for Researchers and Drug Development Professionals

**ML365** is a potent and selective small-molecule inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).<sup>[1][2][3][4]</sup> This guide provides a comprehensive comparison of **ML365**'s selectivity against a panel of other potassium channels, supported by experimental data and detailed methodologies. The information presented here is intended to assist researchers and professionals in the fields of pharmacology and drug development in evaluating **ML365** as a pharmacological tool for studying TASK-1 function and as a potential starting point for therapeutic development.

## Comparative Selectivity Profile of ML365

The inhibitory activity of **ML365** against various potassium channels has been quantified using both thallium influx fluorescent assays and automated electrophysiology. The data, summarized in the table below, clearly demonstrates the high selectivity of **ML365** for the TASK-1 channel.

Channel	Assay Type	IC50 (nM)	Selectivity (fold) vs. TASK-1
TASK-1 (KCNK3)	Thallium Influx	4	-
TASK-1 (KCNK3)	Electrophysiology	16	-
TASK-3 (KCNK9)	Thallium Influx	390	98
TASK-3 (KCNK9)	Electrophysiology	990	62
Kir2.1	Thallium Influx	> 30,000	> 7500
KCNQ2	Thallium Influx	> 30,000	> 7500
hERG (KV11.1)	Thallium Influx	> 30,000	> 7500

Data compiled from multiple independent experiments.[1]

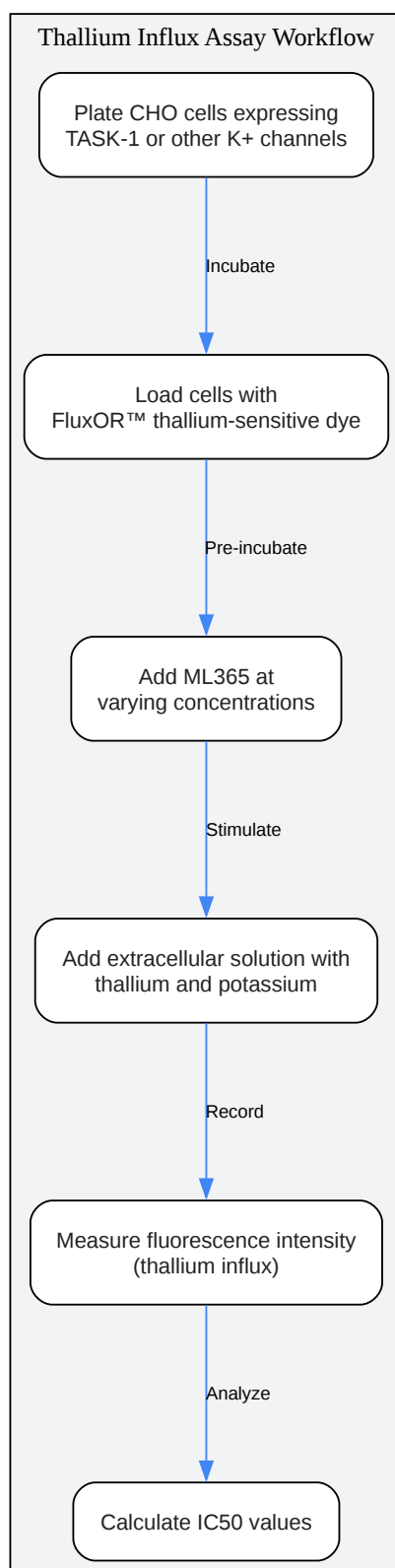
As the data indicates, **ML365** exhibits a significant selectivity margin for TASK-1 over the closely related TASK-3 channel, with a 62- to 98-fold greater potency depending on the assay method.[1][5] Against more distantly related potassium channels such as Kir2.1, KCNQ2, and hERG, **ML365** shows negligible inhibition at concentrations up to 30  $\mu$ M.[1][2][3]

## Experimental Methodologies

The selectivity of **ML365** was determined using two primary cell-based assays: a high-throughput fluorescent screen measuring thallium influx and automated whole-cell voltage-clamp recordings.

### Thallium Influx Fluorescent Assay

This assay provides a measure of potassium channel activity by monitoring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the target channel.



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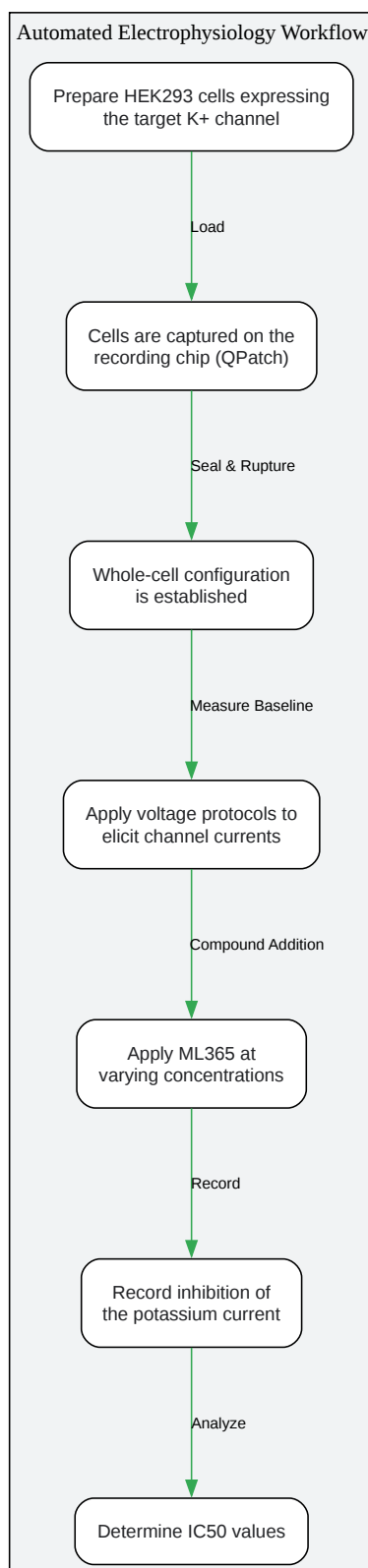
Caption: Workflow of the thallium influx fluorescent assay.

#### Protocol:

- Cell Plating: Chinese Hamster Ovary (CHO) cells stably expressing the potassium channel of interest (e.g., TASK-1) are plated in 384-well plates.[\[1\]](#)
- Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.[\[1\]](#)
- Compound Addition: **ML365** is added to the wells at various concentrations.
- Stimulation: An extracellular solution containing both thallium and potassium is added to the wells, initiating thallium influx through the open potassium channels.[\[1\]](#)
- Fluorescence Measurement: The increase in intracellular fluorescence, which is proportional to the thallium influx, is measured using a fluorescence plate reader.
- Data Analysis: The concentration-response data is used to calculate the IC50 value, representing the concentration of **ML365** required to inhibit 50% of the channel activity.

## Automated Electrophysiology

Automated patch-clamp electrophysiology provides a direct measure of ion channel function by recording the ionic currents flowing through the channels in the whole-cell configuration.



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Caption: Workflow for automated electrophysiology experiments.

#### Protocol:

- Cell Preparation: HEK293 cells expressing the target potassium channel (e.g., TASK-3) are prepared for recording.[1]
- Cell Capture and Sealing: The cells are automatically captured on the microfluidic recording chips of an automated patch-clamp system (e.g., QPatch 16X).[1] A high-resistance seal is formed between the cell membrane and the recording aperture.
- Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular solution and measurement of the total current from the entire cell.
- Voltage Protocol and Baseline Recording: A specific voltage protocol is applied to the cell to activate the potassium channels, and the resulting baseline current is recorded.[1]
- Compound Application: **ML365** is applied to the cell at increasing concentrations.
- Current Recording: The effect of **ML365** on the potassium current is recorded.
- Data Analysis: The inhibition of the current at different concentrations of **ML365** is used to determine the IC50 value.

## Conclusion

The experimental data robustly demonstrates that **ML365** is a highly potent and selective inhibitor of the TASK-1 potassium channel. Its significant selectivity against other potassium channels, including the closely related TASK-3, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TASK-1.[1][3] Researchers can confidently use **ML365** in in vitro studies to probe the function of TASK-1 channels with minimal off-target effects on the other tested potassium channels.

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